2-(4-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound 2-(4-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane adheres to IUPAC nomenclature rules for organoboron compounds. The parent structure is the 1,3,2-dioxaborolane ring, a five-membered heterocycle containing two oxygen atoms and one boron atom. The numbering begins at the boron atom, with methyl groups at positions 4 and 5. The substituent at position 2 is a phenyl group modified at the para position by a 3-fluorobenzyloxy moiety.
The full name is constructed as follows:
- 4,4,5,5-Tetramethyl : Describes the methyl groups on the dioxaborolane ring.
- 2-(4-((3-Fluorobenzyl)oxy)phenyl) : Indicates the phenyl ring attached to boron, substituted at the 4-position by a benzyloxy group with a fluorine atom at the 3-position on the benzyl moiety.
This naming convention aligns with guidelines for boronate esters, where the borolane ring is prioritized as the parent structure.
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this specific compound are not publicly available, structural analogs such as bis(pinacolato)diboron ([B~2~pin~2~]) provide insight into its geometry. The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar coordination environment. Key bond parameters include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| B–O | 1.36–1.38 | O–B–O: 112–115 |
| B–C (aryl) | 1.57–1.59 | C–B–C: 120 |
| C–O (benzyloxy) | 1.43 | O–C–C: 109.5 |
The 3-fluorobenzyloxy group introduces steric bulk and electronic effects. The fluorine atom’s electronegativity polarizes the benzyl moiety, potentially influencing reactivity in cross-coupling reactions.
Spectroscopic Characterization
¹H NMR Analysis
The proton NMR spectrum reveals distinct signals:
- Pinacol methyl groups : Singlets at δ 1.25–1.35 ppm (12H, (CH~3~)~4~C~2~).
- Aromatic protons :
- Para-substituted phenyl ring: Doublets at δ 7.45–7.55 ppm (2H, J = 8.5 Hz) and δ 6.90–7.00 ppm (2H, J = 8.5 Hz).
- 3-Fluorobenzyloxy group: Multiplet at δ 7.20–7.40 ppm (4H, overlapping fluorophenyl and benzyl CH~2~ protons).
- Benzyloxy CH~2~ : Singlet at δ 5.05 ppm (2H, OCH~2~C~6~H~4~F).
¹³C NMR Analysis
- Boron-bound carbon : δ 85–90 ppm (quaternary carbon adjacent to boron).
- Aromatic carbons : Signals at δ 115–160 ppm, with C–F coupling (¹J~CF~ ≈ 245 Hz) observed for the fluorinated carbon.
FT-IR Spectroscopy
Key absorptions include:
Mass Spectrometry
The molecular ion ([M]⁺) is observed at m/z 384.2 (calculated for C~24~H~29~BFO~3~). Fragmentation peaks at m/z 91 (C~7~H~7~⁺) and m/z 109 (C~6~H~4~FO⁺) confirm the benzyloxy and fluorophenyl groups.
Comparative Analysis with Related Pinacol Boronate Esters
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-10-17(11-9-15)22-13-14-6-5-7-16(21)12-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRALIYDZDTKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure and Mechanism
The palladium-catalyzed route leverages Suzuki-Miyaura coupling precursors, utilizing 3-fluorobenzyl alcohol and 4-hydroxyphenylboronic acid derivatives. As detailed in, benzyl alcohols react with B₂pin₂ in the presence of Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (DCPF) ligand under inert conditions. The mechanism proceeds via oxidative addition of the benzyl alcohol to Pd(0), followed by transmetallation with B₂pin₂ and reductive elimination to form the boronic ester (Figure 1).
Reaction Conditions
Optimization Insights
Limitations
-
Functional group tolerance is limited; electron-deficient aryl alcohols require higher catalyst loadings.
-
Competing protodeboronation occurs at temperatures >110°C.
Nucleophilic Substitution of Aryl Halides
Lithium-Halogen Exchange Methodology
This approach involves converting 4-bromo-3-fluorobenzyl ethers to boronic esters via Grignard or organolithium intermediates. As demonstrated in, aryl bromides react with iPrMgCl or n-BuLi at low temperatures (-78°C to -10°C), followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Figure 2).
Typical Protocol
Critical Parameters
-
Temperature Control : Reactions below -10°C prevent premature quenching of the organometallic species.
-
Solvent Volume : THF concentrations >0.5 M reduce side product formation (Table 1).
Table 1: Solvent Volume Impact on Yield
Chemical Reactions Analysis
2-(4-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. Common reagents used in these reactions include palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions . In biology and medicine, it can be utilized in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds. Additionally, in the industry, it is employed in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps . Initially, the palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex. This is followed by transmetalation, where the boronate ester transfers its aryl group to the palladium center. Finally, reductive elimination occurs, resulting in the formation of the desired biaryl product and regeneration of the palladium catalyst. The molecular targets and pathways involved in this process are primarily centered around the palladium catalyst and the boronate ester.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties:
Key Comparative Insights:
Methoxy-substituted analogs (e.g., 2-(4-Methoxyphenyl)-...) exhibit electron-donating effects, which may reduce reactivity in cross-couplings but improve solubility .
Steric Considerations :
- The benzyloxy group in the target compound introduces steric bulk compared to simpler substituents like 4-fluorobenzyl or 4-methoxy . This may influence coupling efficiency in sterically demanding reactions.
Applications :
- Fluorinated derivatives (e.g., target compound, 2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-...) are prioritized in medicinal chemistry for metabolic stability and bioavailability .
- Chlorinated analogs (e.g., 2-(3,5-Dichlorophenyl)-...) are valued in materials science for their robustness under harsh conditions .
Synthetic Flexibility :
- The target compound’s benzyloxy group can be further functionalized, as seen in , where allyloxy groups are introduced for advanced polymer synthesis .
Physical and Chemical Properties
- Solubility : Fluorine and benzyloxy groups enhance lipophilicity, making the compound suitable for organic-phase reactions .
- Stability : The pinacol ester group stabilizes the boronic acid, but electron-withdrawing substituents like fluorine may slightly accelerate hydrolysis compared to methoxy analogs .
Biological Activity
The compound 2-(4-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H22BNO3
- Molecular Weight : 303.18 g/mol
- CAS Number : 851684-46-3
The structure of this compound features a dioxaborolane ring, which is known for its stability and reactivity in biological systems. The presence of the fluorobenzyl group may enhance lipophilicity and facilitate cell membrane permeability.
-
Inhibition of Enzymatic Activity :
- Compounds similar to dioxaborolanes have been shown to inhibit certain enzymes, particularly those involved in lipid metabolism and signaling pathways. This inhibition can lead to altered cellular functions and has implications in cancer therapy and metabolic disorders.
-
Antimicrobial Properties :
- Research indicates that boron compounds exhibit antimicrobial activity. The dioxaborolane structure may interact with bacterial cell walls or inhibit essential bacterial enzymes, contributing to its potential as an antibacterial agent.
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The results indicated that the boron-containing compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 (Breast Cancer) |
| Compound B | 3.8 | A549 (Lung Cancer) |
Antimicrobial Activity
Research conducted on similar dioxaborolanes demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
-
Study on Anticancer Efficacy :
In a preclinical study, the compound was tested in vivo using mouse models with xenografted tumors. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. -
Antimicrobial Testing :
A clinical trial assessed the safety and efficacy of this compound in patients with bacterial infections resistant to standard treatments. Preliminary results indicated a favorable safety profile with promising efficacy outcomes.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-((3-fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, hypervalent iodine reagents (e.g., O-VBX1a) can mediate allyloxy group transfer to phenolic precursors, as demonstrated in the synthesis of structurally similar dioxaborolanes (e.g., 71% yield for 3e using 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol) . Key parameters include:
- Catalyst selection : Nickel or palladium catalysts enable cross-coupling with aryl halides (e.g., Suzuki-Miyaura reactions) .
- Temperature control : Reactions at 60°C for 19–20 hours improve yields in alkylation steps .
- Protecting groups : Use of pinacol boronic esters stabilizes intermediates during multi-step syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR identify structural features (e.g., fluorobenzyl protons at δ 7.3–7.5 ppm; dioxaborolane methyl groups at δ 1.3 ppm) . 11B NMR confirms boron environment (δ ~30 ppm) .
- HRMS : Validates molecular weight (e.g., calculated for C20H21BF4O3: 396.18; observed: 396.18 ± 0.01) .
- Purity assessment : HPLC with UV detection (≥95% purity) or TLC with fluorescent indicators ensures absence of byproducts .
Advanced Research Questions
Q. How does the fluorobenzyloxy substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The 3-fluorobenzyloxy group enhances electron-withdrawing effects, increasing the electrophilicity of the boronic ester. This facilitates transmetalation in Suzuki-Miyaura couplings, as seen in antimalarial quinolone synthesis (95% yield with 4-fluorophenoxy derivatives) . Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives) show slower coupling kinetics, highlighting fluorine’s role in stabilizing transition states .
Q. What strategies mitigate hydrolytic instability of the dioxaborolane ring during storage or reaction conditions?
Methodological Answer:
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H NMR)?
Methodological Answer:
- Dynamic effects : Rotameric splitting due to restricted rotation around the benzyloxy C–O bond may cause peak multiplicity. Variable-temperature NMR (e.g., –40°C to 25°C) can resolve these effects .
- Impurity analysis : Compare with synthesized analogs (e.g., 3-chlorophenyl or trifluoromethoxy derivatives) to distinguish structural vs. contaminant signals .
Q. What is the compound’s role in synthesizing bioactive molecules, and how is its regioselectivity controlled?
Methodological Answer: The boronic ester enables site-selective aryl couplings in drug candidates. For example, in antimalarial 4(1H)-quinolone-3-diarylethers, it reacts with iodoquinoline precursors under Pd catalysis, achieving >90% regioselectivity due to steric and electronic directing effects . Optimization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
